2',3'-Dideoxy-2',3'-didehydroinosine
Overview
Description
“2’,3’-Dideoxy-2’,3’-didehydroinosine” is a chemical compound with the molecular formula C10H10N4O3 . It is an impurity of Didanosine (D440950), which is used as an antiviral agent .
Synthesis Analysis
The synthesis of 2’,3’-Dideoxy-2’,3’-didehydroinosine involves the transformation of ribonucleosides into 2’,3’-dideoxynucleoside and 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives . This process involves radical deoxygenation of xanthate using environmentally friendly and low-cost reagents .
Molecular Structure Analysis
The molecular structure of 2’,3’-Dideoxy-2’,3’-didehydroinosine is characterized by a molecular weight of 234.21 . The compound has 2 defined stereocenters and no E/Z centers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2’,3’-Dideoxy-2’,3’-didehydroinosine include a boiling point of 666.3±55.0 °C, a density of 1.74±0.1 g/cm3, and a pKa of 8.92±0.70 . The compound should be stored at a temperature of 2-8°C .
Scientific Research Applications
Synthesis and Conformational Study
- Stereoselective Synthesis and Conformational Study: Novel 2',3'-didehydro-2',3'-dideoxy-4'-selenonucleosides were synthesized and studied for their potential applications. This research involved the efficient synthesis of key intermediates and the introduction of a 2',3'-double bond using specific chemical treatments (Tosh et al., 2008). Another study delved into the conformational analysis of these compounds, focusing on their structure and potential as HIV RT inhibitors (Ko et al., 2008).
Antiviral Activity Studies
- Antiviral Activity against HIV-1: The antiviral activity of 2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides was evaluated against HIV-1, demonstrating moderate to potent anti-HIV activities for specific compounds (Chong et al., 2002).
Therapeutic Potential and Biological Evaluation
- Biological Evaluation of Analogues: The synthesis and biological evaluation of various analogues, including 2',3'-didehydro-2',3'-dideoxy-9-deazaguanosine and its monophosphate prodrug, were performed, revealing minimal to no cytotoxic activity against specific cell lines, emphasizing the importance of structure-activity relationship studies (Liu et al., 2005).
Nucleoside Modifications and Applications
- Nucleoside Modifications and Their Applications: The application of sugar-base anhydro bridges for the modification of nucleosides in the 2'- and/or 3'-positions was extensively discussed, highlighting the potential of these modified nucleosides against viruses and tumors (Szlenkier & Boryski, 2019). The separation of individual antiviral nucleotide prodrugs from synthetic mixtures using cross-reactivity of a molecularly imprinted stationary phase was also explored, emphasizing the importance of efficient separation techniques for biological activity studies (Allender et al., 2001).
Substrate Properties and Chemical Analysis
- Study of Substrate Properties: The substrate properties of isosteric triphosphonate derivatives toward various DNA polymerases were studied, contributing to the understanding of the interaction of these compounds with viral reverse transcriptases and human DNA polymerases (Skoblov et al., 2007).
Conformational Analysis and Chemical Properties
- Conformational Analysis of Potential HIV-1 Inhibitors: A comprehensive conformational analysis of nucleoside analogues as potential HIV-1 reverse transcriptase inhibitors was conducted, providing insights into the stabilizing intramolecular interactions and the potential for incorporation into DNA (Ponomareva et al., 2012).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2’,3’-Dideoxy-2’,3’-didehydroinosine plays a significant role in biochemical reactions, particularly in the inhibition of viral replication. It interacts with various enzymes and proteins involved in nucleic acid metabolism. One of the primary enzymes it interacts with is reverse transcriptase, an enzyme crucial for the replication of retroviruses. By incorporating into the viral DNA during replication, 2’,3’-Dideoxy-2’,3’-didehydroinosine acts as a chain terminator, preventing the elongation of the DNA strand and thereby inhibiting viral replication . Additionally, it may interact with other nucleoside kinases and phosphatases, influencing their activity and altering nucleotide pools within the cell .
Cellular Effects
The effects of 2’,3’-Dideoxy-2’,3’-didehydroinosine on various cell types and cellular processes are profound. In infected cells, it disrupts the normal function of reverse transcriptase, leading to the inhibition of viral replication. This compound also affects cell signaling pathways and gene expression by interfering with the synthesis of viral DNA. Furthermore, it can influence cellular metabolism by altering the balance of nucleotides within the cell, potentially leading to mitochondrial dysfunction and other metabolic disturbances .
Molecular Mechanism
At the molecular level, 2’,3’-Dideoxy-2’,3’-didehydroinosine exerts its effects primarily through the inhibition of reverse transcriptase. The compound is phosphorylated by cellular kinases to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA. Once incorporated, it acts as a chain terminator due to the absence of the 3’ hydroxyl group, which is necessary for the formation of phosphodiester bonds between nucleotides. This results in the premature termination of DNA synthesis, effectively halting viral replication . Additionally, 2’,3’-Dideoxy-2’,3’-didehydroinosine may inhibit other enzymes involved in nucleotide metabolism, further contributing to its antiviral effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,3’-Dideoxy-2’,3’-didehydroinosine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to 2’,3’-Dideoxy-2’,3’-didehydroinosine can lead to cumulative effects on cellular function, including mitochondrial toxicity and altered gene expression . These temporal effects are crucial for understanding the long-term implications of its use in therapeutic settings.
Dosage Effects in Animal Models
The effects of 2’,3’-Dideoxy-2’,3’-didehydroinosine vary with different dosages in animal models. At therapeutic doses, it effectively inhibits viral replication with minimal toxicity. At higher doses, it can cause significant adverse effects, including hepatotoxicity and mitochondrial dysfunction . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity, highlighting the importance of careful dosage management in clinical applications.
Metabolic Pathways
2’,3’-Dideoxy-2’,3’-didehydroinosine is involved in several metabolic pathways, primarily those related to nucleotide metabolism. It is phosphorylated by cellular kinases to its active triphosphate form, which then competes with natural nucleotides for incorporation into DNA. This competition can alter metabolic flux and affect the levels of various metabolites within the cell . Additionally, the compound may interact with enzymes such as nucleoside diphosphate kinase and phosphatases, influencing their activity and further modulating nucleotide pools .
Transport and Distribution
Within cells and tissues, 2’,3’-Dideoxy-2’,3’-didehydroinosine is transported and distributed through various mechanisms. It can be taken up by nucleoside transporters, which facilitate its entry into cells. Once inside, it is distributed to different cellular compartments, including the nucleus and mitochondria, where it exerts its effects . The compound’s distribution is influenced by its interactions with binding proteins and its affinity for specific cellular structures.
Properties
IUPAC Name |
9-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h1-2,4-7,15H,3H2,(H,11,12,16)/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQPBHYPIRLWKU-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)N2C=NC3=C2N=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195544 | |
Record name | 2',3'-Dideoxy-2',3'-didehydroinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42867-68-5 | |
Record name | 2',3'-Dideoxy-2',3'-didehydroinosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042867685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',3'-Dideoxy-2',3'-didehydroinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3'-DIDEOXY-2',3'-DIDEHYDROINOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/849Y7EQ734 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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